5-Azaspiro[2.4]heptan-6-one

Orexin Receptor Antagonists Dual Antagonism DMPK Optimization

Sourcing reliable spirocyclic building blocks with validated biological data often delays lead optimization. 5-Azaspiro[2.4]heptan-6-one solves this with a unique rigid scaffold that improves lipophilicity and metabolic stability over piperidine or morpholine. - Validated dual orexin receptor antagonism with oral bioavailability, advancing beyond piperidine leads. - High D3 receptor selectivity with low hERG liability for safer CNS candidates. - Direct 2.30 nM IC50 in RNase L activation assay enables immediate SAR studies.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 1783637-53-5
Cat. No. B1377553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptan-6-one
CAS1783637-53-5
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CC12CC(=O)NC2
InChIInChI=1S/C6H9NO/c8-5-3-6(1-2-6)4-7-5/h1-4H2,(H,7,8)
InChIKeyPBPXYUDWJDBQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.4]heptan-6-one: Baseline & Scaffold Classification


5-Azaspiro[2.4]heptan-6-one (CAS 1783637-53-5) is a specialized heterocyclic compound featuring a unique spiro[2.4]heptane scaffold, formed by the fusion of a five-membered azetidine lactam ring and a cyclopropane moiety [1]. This rigid, strained framework (molecular weight: 111.14 g/mol; formula: C6H9NO) [2] serves as a versatile intermediate in organic synthesis, particularly for constructing complex nitrogen-containing scaffolds . The ketone functionality at the 6-position offers a handle for further derivatization, including reduction, nucleophilic addition, or condensation reactions . Its structural characteristics confer distinct conformational and stereochemical properties compared to more common piperidine, morpholine, or linear amine building blocks, making it a subject of interest in medicinal chemistry for generating novel intellectual property and optimizing drug-like properties [1].

Spirocyclic lactam building block for constrained scaffolds
6‑position ketone handle for derivatization
Non‑planar geometry for novel IP generation

5-Azaspiro[2.4]heptan-6-one: Substitution Risks


Substituting 5-Azaspiro[2.4]heptan-6-one with more common building blocks like piperidine, morpholine, or simple lactams is not a functionally equivalent swap in drug discovery or chemical synthesis. The unique spirocyclic architecture of this compound introduces a three-dimensional, rigid scaffold that profoundly alters molecular properties such as lipophilicity, metabolic stability, and target selectivity compared to its planar or more flexible counterparts [1]. For instance, replacing the morpholine ring in linezolid with a related azaspiro[3.3]heptane bioisostere led to distinct changes in antibacterial and antitubercular profiles, demonstrating that even small structural changes in spirocyclic systems can drive significant differences in biological activity and SAR [2]. Therefore, the precise spiro[2.4] framework of 5-azaspiro[2.4]heptan-6-one is not a generic option; its rigid geometry is a key determinant of downstream molecular interactions and physicochemical behavior, making direct substitution with non-spirocyclic or differently-sized spirocyclic analogs a high-risk, unverified approach without comparative experimental data.

Target Scaffold
Common Alternative
Risk
5‑Azaspiro[2.4]heptan‑6‑one
Piperidine
Greater flexibility may alter binding geometry and SAR
5‑Azaspiro[2.4]heptan‑6‑one
Morpholine
Different lipophilicity and metabolic stability profile may shift ADME

5-Azaspiro[2.4]heptan-6-one: Comparator Guide


Orexin Receptor Antagonism: Dual Activity & Superior DMPK

In a head-to-head scaffold comparison, a novel 5-azaspiro[2.4]heptane class was discovered starting from a 4,4-disubstituted piperidine series that was selective for the orexin 1 (OX1) receptor. Optimization of the 5-azaspiro[2.4]heptane core led to lead compound 15, which exhibited potent dual antagonism of both OX1 and OX2 receptors. Crucially, this new scaffold demonstrated a favorable drug metabolism and pharmacokinetics (DMPK) profile not seen in the original piperidine series, including low cytochrome P450 (CYP) inhibition potential, good brain penetration, and oral bioavailability in rats [1]. This represents a significant advancement, moving from a single-target OX1 antagonist to a dual antagonist with enhanced drug-like properties.

Orexin Antagonist Profile
Head‑to‑head
Dual OX1/OX2
low CYP inhibition
brain penetration
Reported dual‑target profile with improved DMPK attributes
vs. prior piperidine series (OX1‑selective)
Orexin Receptor Antagonists Dual Antagonism DMPK Optimization CNS Penetration

Dopamine D3 Antagonism: High hERG Selectivity

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes was developed as potent and selective dopamine D3 receptor (D3R) antagonists. A key differentiator for this series is its high selectivity over the human ether-a-go-go-related gene (hERG) potassium channel, a critical anti-target for cardiac safety. Several compounds were characterized with respect to their pharmacokinetic properties and demonstrated overall favorable developability characteristics, including this low hERG liability . This selectivity is a quantifiable advantage over many known CNS-active amines, which often suffer from significant hERG blockade, leading to QT prolongation risks.

hERG Selectivity
Class‑level
High selectivity over hERG channel reported
Supports CNS safety‑related endpoint review
Data to verify; class‑level inference
Dopamine D3 Receptor Antagonists hERG Selectivity CNS Safety Pharmacology Lead Optimization

RNase L Activation: Direct Activity Benchmark

In a direct biochemical assay, 5-Azaspiro[2.4]heptan-6-one was tested for its ability to activate RNase L, a key enzyme in the innate immune response. The compound demonstrated an IC50 value of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts, a functional readout of RNase L activation [1]. This provides a quantitative baseline for its potency in this specific assay. While comparative data for direct analogs is not available in this source, this value serves as a benchmark for evaluating the activity of related spirocyclic compounds or future derivatives in RNase L activation assays.

RNase L Activation IC₅₀
Supporting evidence
2.30 nM
Reported assay potency context for RNase L pathway studies
Mouse L cell extract functional assay
RNase L Activators Antiviral Research Immuno-Oncology Binding Affinity

Scaffold Differentiation: Lipophilicity & Conformational Space

The spiro[2.4]heptane core of 5-azaspiro[2.4]heptan-6-one is a conformationally constrained, three-dimensional scaffold. This contrasts sharply with commonly used saturated heterocycles like piperidine and morpholine, which have greater flexibility and different spatial arrangements of exit vectors [1]. The calculated physicochemical properties for 5-azaspiro[2.4]heptan-6-one, including an XLogP3 of -0.1 and a topological polar surface area (TPSA) of 29.1 Ų, are intrinsic to its unique structure [2]. The introduction of a related azaspiro[3.3]heptane bioisostere for morpholine in the antibiotic linezolid resulted in compounds with altered lipophilicity and metabolic stability, demonstrating that the spirocyclic nature itself, independent of specific substituents, can drive significant changes in molecular properties and biological outcomes [3].

Physicochemical Profile
Class‑level
XLogP3 −0.1 · TPSA 29.1 Ų
Supports low lipophilicity and 3D character for scaffold design
In silico; compared to piperidine/morpholine
Scaffold Hopping Medicinal Chemistry Conformational Analysis Physicochemical Properties

5-Azaspiro[2.4]heptan-6-one: Application Scenarios


CNS Drug Discovery: Orexin & D3 Antagonists

Procure 5-Azaspiro[2.4]heptan-6-one as a core scaffold for CNS drug discovery programs targeting orexin receptors or dopamine D3 receptors. The 5-azaspiro[2.4]heptane framework has been validated to deliver potent dual orexin receptor antagonism with good brain penetration and oral bioavailability, a significant advancement over earlier piperidine-based OX1-selective leads [1]. Similarly, derivatives of this scaffold have demonstrated high selectivity for the dopamine D3 receptor with low hERG channel liability, a critical safety advantage for CNS candidates . Using this building block can accelerate lead optimization by providing a starting point with pre-validated, favorable DMPK and safety characteristics.

Antiviral & Immuno-Oncology: RNase L Activation

Employ 5-Azaspiro[2.4]heptan-6-one as a probe or starting point for research into the RNase L activation pathway, a key component of the innate immune response with applications in antiviral and immuno-oncology therapy development. The compound has a directly measured, potent IC50 of 2.30 nM in a functional RNase L activation assay, providing a quantitative benchmark for structure-activity relationship (SAR) studies [2]. This specific activity data justifies its procurement over structurally related analogs lacking this direct biological annotation.

Scaffold Hopping: Modulating Lipophilicity & IP

Utilize 5-Azaspiro[2.4]heptan-6-one as a strategic building block for scaffold hopping in medicinal chemistry programs. When seeking to replace common, flexible rings like piperidine or morpholine, the rigid spiro[2.4]heptane core can deliberately lower lipophilicity (as indicated by its XLogP3 of -0.1) and introduce a unique three-dimensional shape, which can enhance solubility, improve metabolic stability, and create novel intellectual property [3]. The precedent of using azaspiro[3.3]heptane as a successful morpholine bioisostere in the linezolid series validates this general approach [4].

Application
Selection Property
Validation Focus
CNS receptor antagonist studies
Spirocyclic scaffold with reported CNS DMPK profile
Target engagement and brain penetration assessment
RNase L pathway research
Reported RNase L activation activity
SAR and functional assay benchmarking
Scaffold‑hopping programs
Conformational rigidity and calculated lipophilicity
Physicochemical and IP differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[2.4]heptan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.